Cas no 17533-36-7 (2,7-Dibromo-4,5,9,10-tetrahydro-pyrene)

2,7-Dibromo-4,5,9,10-tetrahydro-pyrene is a brominated derivative of tetrahydro-pyrene, characterized by its dibromo substitution at the 2 and 7 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of polycyclic aromatic hydrocarbons (PAHs) and functionalized pyrene derivatives. Its bromine substituents enhance reactivity for further cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex molecular architectures. The tetrahydro-pyrene core contributes to improved solubility and processability compared to fully aromatic pyrenes, facilitating its use in materials science and optoelectronic applications. Its well-defined structure and synthetic utility make it valuable for research in organic electronics and advanced materials.
2,7-Dibromo-4,5,9,10-tetrahydro-pyrene structure
17533-36-7 structure
Product Name:2,7-Dibromo-4,5,9,10-tetrahydro-pyrene
CAS No:17533-36-7
MF:C16H12Br2
MW:364.074482917786
CID:2140110
PubChem ID:13615478
Update Time:2025-06-23

2,7-Dibromo-4,5,9,10-tetrahydro-pyrene Chemical and Physical Properties

Names and Identifiers

    • 2,7-Dibromo-4,5,9,10-tetrahydro-pyrene
    • 2,7-dibromo-4,5,9,10-tetrahydropyrene
    • SCHEMBL1569413
    • 17533-36-7
    • DB-364433
    • Pyrene, 2,7-dibromo-4,5,9,10-tetrahydro-
    • CS-0182962
    • DTXSID60545083
    • YSZC1965
    • G68287
    • DTXCID70495868
    • Inchi: 1S/C16H12Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2
    • InChI Key: DECWZAKGNGDEQE-UHFFFAOYSA-N
    • SMILES: BrC1C=C2CCC3=CC(=CC4CCC(C=1)=C2C=43)Br

Computed Properties

  • Exact Mass: 363.92853g/mol
  • Monoisotopic Mass: 361.93058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 0Ų

2,7-Dibromo-4,5,9,10-tetrahydro-pyrene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253632-1g
2,7-Dibromo-4,5,9,10-tetrahydropyrene
17533-36-7 98%
1g
¥4172.00 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253632-5g
2,7-Dibromo-4,5,9,10-tetrahydropyrene
17533-36-7 98%
5g
¥15663.00 2023-11-21

Additional information on 2,7-Dibromo-4,5,9,10-tetrahydro-pyrene

2,7-Dibromo-4,5,9,10-Tetrahydro-Pyrene (CAS No. 17533-36-7): A Comprehensive Overview

2,7-Dibromo-4,5,9,10-tetrahydro-pyrene is a brominated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) with a unique structure and properties. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the pyrene ring system. The CAS number 17533-36-7 uniquely identifies this compound in chemical databases and literature. Recent studies have highlighted its potential applications in various fields due to its distinct electronic properties and structural stability.

The synthesis of 2,7-dibromo-4,5,9,10-tetrahydro-pyrene involves bromination reactions on the pyrene framework. This process typically employs bromine (Br₂) in the presence of a suitable catalyst or under specific reaction conditions to achieve selective substitution at the desired positions. The resulting compound exhibits a tetrahydro structure at positions 4, 5, 9, and 10, which contributes to its stability and reactivity compared to unsubstituted pyrene derivatives.

Recent research has focused on the electronic properties of brominated pyrene derivatives, including 2,7-dibromo-4,5,9,10-tetrahydro-pyrene, for applications in organic electronics. Studies have shown that the introduction of bromine atoms enhances the compound's electron-withdrawing effects and improves its ability to act as an acceptor material in organic photovoltaic devices. This makes it a promising candidate for use in next-generation solar cells and flexible electronics.

In addition to its electronic applications, 2,7-dibromo-4,5,9,10-tetrahydro-pyrene has been studied for its potential in environmental chemistry. Researchers have investigated its degradation pathways under various environmental conditions and its interaction with biological systems. These studies aim to understand its persistence in the environment and potential risks to ecosystems.

The structural uniqueness of pyrene derivatives like 2,7-dibromo-4,5,9,tetrahydro-pyrene also makes them valuable tools in materials science. For instance, their ability to form stable radicals under certain conditions has been explored for use in radical-based materials and sensors. Furthermore, their photochemical properties have been leveraged in fluorescence-based applications such as imaging agents and sensors.

From a synthetic perspective,brominated pyrenes like this compound are often used as intermediates in the synthesis of more complex PAH derivatives. Their reactivity and stability make them ideal building blocks for constructing larger aromatic systems with tailored properties.

In conclusion,2 ,7-dibromo -4 ,5 ,9 ,10 -tetrahydro -pyren e( CAS No . 17533 -36 -7 ) is a versatile compound with significant potential across multiple disciplines . Its unique combination of electronic , structural , and chemical properties continues to attract attention from researchers seeking innovative solutions in materials science , electronics , and environmental chemistry . As ongoing studies uncover new applications and insights into this compound's behavior , it is poised to play an increasingly important role in both academic research and industrial applications .

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